molecular formula C19H29NO B285201 N-(2,6-diisopropylphenyl)cyclohexanecarboxamide

N-(2,6-diisopropylphenyl)cyclohexanecarboxamide

Cat. No. B285201
M. Wt: 287.4 g/mol
InChI Key: PPFGACYHTNLPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diclofenac was first introduced in the early 1970s as an NSAID that could provide pain relief and reduce inflammation. Since then, it has become one of the most widely used drugs in the world, with over 30 million prescriptions written each year in the United States alone. Diclofenac is available in various forms, including tablets, capsules, injections, and gels.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response and are responsible for causing pain and swelling. By inhibiting COX, Diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, Diclofenac has been shown to reduce the expression of adhesion molecules, which play a key role in the inflammatory response. Diclofenac has also been shown to have analgesic effects by reducing the sensitivity of nociceptors, which are responsible for detecting pain.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of Diclofenac in lab experiments. It has been shown to have some toxic effects, particularly on the liver and gastrointestinal tract. Additionally, its effects can be variable depending on the dose and route of administration.

Future Directions

There are several future directions for the study of Diclofenac. One area of research is the development of new formulations of Diclofenac that can improve its efficacy and reduce its side effects. Additionally, there is ongoing research into the use of Diclofenac in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Finally, there is a need for further research into the long-term effects of Diclofenac use, particularly in high-risk populations such as the elderly and those with pre-existing liver or gastrointestinal conditions.
In conclusion, Diclofenac is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. Its mechanism of action is well understood, and it has been shown to be effective in reducing pain and inflammation in a variety of conditions. While there are some limitations to its use in lab experiments, there are also several future directions for research into the development of new formulations and the use of Diclofenac in the treatment of other conditions.

Synthesis Methods

The synthesis of Diclofenac involves the reaction of 2,6-diisopropylaniline with cyclohexanone to form N-(2,6-diisopropylphenyl)cyclohexanone, which is then converted to the carboxamide by reacting it with acetic anhydride and sodium acetate. The final step involves the reaction of the carboxamide with 2-chloroacetyl chloride to form Diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied in the scientific community for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Additionally, Diclofenac has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease.

properties

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H29NO/c1-13(2)16-11-8-12-17(14(3)4)18(16)20-19(21)15-9-6-5-7-10-15/h8,11-15H,5-7,9-10H2,1-4H3,(H,20,21)

InChI Key

PPFGACYHTNLPBH-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCCCC2

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCCCC2

Origin of Product

United States

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